
Cefoxitin-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. It is often grouped with second-generation cephalosporins and is used for the treatment of serious bacterial infections. The compound is labeled with deuterium, making it useful for various scientific studies, including pharmacokinetic and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefoxitin-d3 Sodium Salt involves the condensation of deuterated 7-aminocephalosporanic acid (7-ACA-d3) with deuterated N-methylthiotetrazole (NMTT-d3). The reaction is typically carried out in water with the pH adjusted to 7-8 using sodium hydroxide. A condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), is added to promote the condensation reaction. The reaction proceeds for 2-4 hours at room temperature or slightly elevated temperatures. Sodium hydroxide is then added to form the sodium salt of Cefoxitin-d3, which is isolated by filtration or precipitation and washed with water to remove impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white powder that is soluble in water, methanol, and ethanol.
Analyse Chemischer Reaktionen
Types of Reactions: Cefoxitin-d3 Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound is stable in water at pH 5-7 but exhibits first-order decomposition at pH 3-9, losing about 10% of its activity in 2 days at 25°C.
Oxidation and Reduction: The presence of the methoxy group on the 7-α position provides stability against beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria.
Common Reagents and Conditions:
Hydrolysis: Water, with pH adjusted using buffers.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction conditions required.
Major Products:
Hydrolysis: Decomposition products that result from the breakdown of the beta-lactam ring.
Oxidation and Reduction: Modified cefoxitin derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Cefoxitin-d3 Sodium Salt is widely used in scientific research due to its labeled deuterium atoms, which allow for tracing and labeling studies. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of antibiotics in humans and animals.
Metabolic Studies: Investigating the metabolic pathways and bioavailability of drugs.
Analytical Chemistry: Used as an analytical standard in high-performance liquid chromatography (HPLC) and other spectrophotometric methods to determine the stability and degradation products of cefoxitin.
Microbiology: Researching the efficacy of antibiotics against various bacterial strains.
Wirkmechanismus
Cefoxitin-d3 Sodium Salt exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), preventing the formation of cross-linkages between peptidoglycan layers in the bacterial cell wall. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The methoxy group at the 7-α position provides stability against beta-lactamases, enhancing its effectiveness against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Cefoxitin-d3 Sodium Salt is similar to other second-generation cephalosporins but has unique features due to its deuterium labeling. Some similar compounds include:
Cefoxitin Sodium: The non-deuterated version of this compound, used for similar therapeutic purposes.
Cefotetan: Another second-generation cephalosporin with a similar spectrum of activity but different chemical structure.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-positive bacteria.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful for tracing studies and detailed pharmacokinetic analyses.
Eigenschaften
CAS-Nummer |
1316289-46-9 |
|---|---|
Molekularformel |
C16H16N3NaO7S2 |
Molekulargewicht |
452.446 |
IUPAC-Name |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI-Schlüssel |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Synonyme |
(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Betacef-d3; Cefaxilin-d3 Sodium; Cenomycin-d3; Farmoxin-d3; MK 306-d3; Mefoxin-d3; Mefoxithin-d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


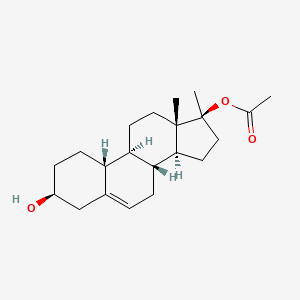
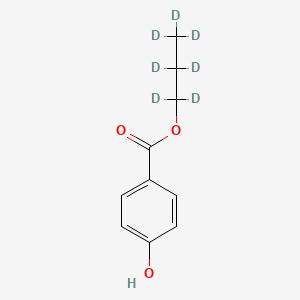
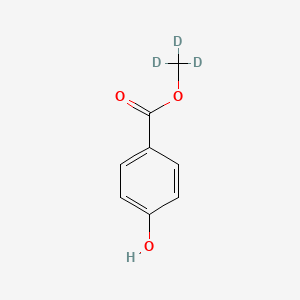
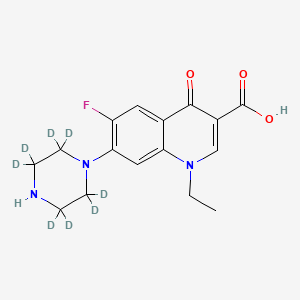
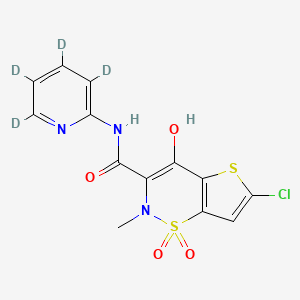
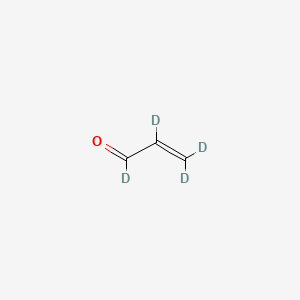
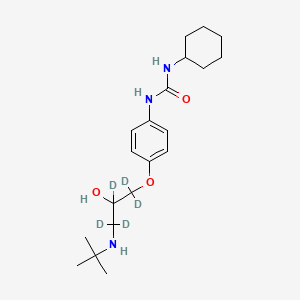
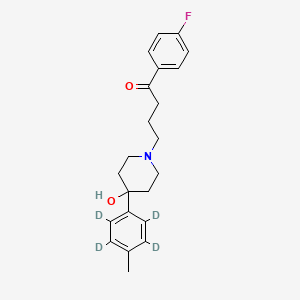
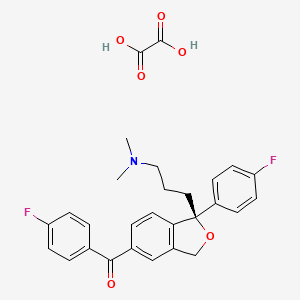
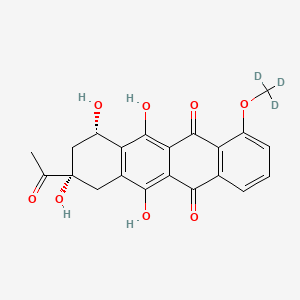
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
